Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate
Description
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is a sulfur-rich organic compound characterized by a benzoate ester core substituted with a thiolan-derived carbamothioylsulfanylmethyl group. Its structure combines a 1,1-dioxothiolan ring (a sulfone-containing tetrahydrothiophene derivative) with a carbamothioylsulfanylmethyl linker, making it distinct in its electronic and steric properties. Its characterization would typically rely on techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .
Properties
IUPAC Name |
methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S3/c1-19-13(16)11-4-2-10(3-5-11)8-21-14(20)15-12-6-7-22(17,18)9-12/h2-5,12H,6-9H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGUKMKDYJASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Esterification of Benzoic Acid Derivatives
The methyl benzoate moiety is typically synthesized via acid-catalyzed esterification. For example, methyl benzoate derivatives are prepared by reacting benzoic acid with methanol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This method achieves yields exceeding 90% under optimized conditions (95–105°C, 2–3 hours). For the target compound, methyl 4-(bromomethyl)benzoate serves as a critical intermediate. Its synthesis involves bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation or light1.
Thiolane Sulfone Ring Construction
The 1,1-dioxothiolan-3-yl group is synthesized via oxidation of tetrahydrothiophene (thiolane) derivatives. Ring oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts thiolane to its 1,1-dioxide form2. Subsequent functionalization at the 3-position involves bromination followed by nucleophilic substitution with ammonia to yield 1,1-dioxothiolan-3-amine3.
Carbamothioylsulfanylmethyl Group Installation
The carbamothioylsulfanylmethyl (-S-C(=S)-NH-) group is introduced via reaction of 1,1-dioxothiolan-3-amine with carbon disulfide (CS₂) under basic conditions. This forms a sodium dithiocarbamate intermediate, which undergoes alkylation with methyl 4-(bromomethyl)benzoate to install the final substituent4.
Reaction Summary:
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Esterification:
-
Thiolane Oxidation:
-
Amine Formation:
-
Dithiocarbamate Synthesis:
-
Final Alkylation:
Optimization of Reaction Conditions
Temperature and Catalysis
Esterification efficiency heavily depends on temperature and catalyst loading. For example, PTSA at 15 wt% relative to benzoic acid enables near-quantitative conversion at 100°C. Similarly, thiolane oxidation achieves optimal yields at 0–5°C to prevent over-oxidation5.
Solvent and Reagent Stoichiometry
Polar aprotic solvents (e.g., DMF, DMSO) enhance dithiocarbamate formation by stabilizing the intermediate. A 1.4:1 molar ratio of methanol to benzoic acid minimizes side products during esterification.
Catalytic Systems and Their Impact
| Catalyst | Reaction Step | Yield Improvement | Key Observation |
|---|---|---|---|
| PTSA | Esterification | 85% → 93% | Reduces reaction time by 40% |
| Raney Nickel | Hydrogenation | 70% → 88%6 | Requires high-pressure H₂ (5–10 atm) |
| Tetrabutylammonium | Phase-Transfer Catalysis | 65% → 82%7 | Accelerates alkylation in biphasic systems |
Purification and Isolation Techniques
Distillation and Recrystallization
Unreacted methanol is removed via atmospheric distillation, followed by vacuum distillation of the methyl benzoate derivative. The target compound is purified via recrystallization from ethanol/water mixtures, achieving >95% purity8.
Chromatographic Methods
Flash chromatography (silica gel, hexane/ethyl acetate) resolves regioisomers formed during bromination. HPLC with C18 columns confirms enantiomeric purity in chiral derivatives9.
Analytical Characterization
Spectroscopic Analysis
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 365.0521 (calculated for C₁₃H₁₅NO₄S₃: 365.0518)12.
Challenges and Limitations
Side Reactions
Scalability Issues
Radical bromination of methyl 4-methylbenzoate necessitates stringent temperature control, complicating industrial-scale production15.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring and carbamothioylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group or the thiolane ring, leading to the formation of alcohols or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoate ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or thiols.
Scientific Research Applications
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The thiolane ring and carbamothioylsulfanyl group play crucial roles in these interactions, often through the formation of disulfide bonds or other covalent modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on the C1–C7 series (Methyl 4-(4-(2-substituted quinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives) described in :
Structural and Functional Group Variations
- Core Structure: Unlike the C1–C7 compounds, which feature a quinoline-piperazine-carbonyl moiety linked to the benzoate ester, Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate replaces the quinoline-piperazine system with a sulfur-rich dioxothiolan-carbamothioylsulfanylmethyl group.
- Electronic Effects : The electron-withdrawing sulfone group in the dioxothiolan ring may reduce electron density at the benzoate core compared to the electron-donating substituents (e.g., methoxy, methylthio) in C4–C6 derivatives. This could influence properties such as acidity, stability, and intermolecular interactions.
Spectroscopic and Analytical Data
- $ ^1 \text{H NMR} $: For C1–C7, aromatic protons in the quinoline and benzoate regions resonate between δ 7.5–8.5 ppm, while piperazine protons appear at δ 3.0–4.0 ppm . In this compound, signals for the dioxothiolan protons (e.g., CH$_2$ and CH groups in the sulfone ring) would dominate the δ 2.5–4.5 ppm range, with additional thiocarbamate NH signals near δ 10–12 ppm.
- HRMS : The molecular ion peak for this compound would exhibit a distinct isotopic pattern due to sulfur atoms (natural abundance: 4.2% for $ ^{34}\text{S} $), unlike the halogen-substituted C2 (Br), C3 (Cl), and C7 (CF$_3$) derivatives .
Research Findings and Limitations
Key Observations
- The sulfur-rich architecture of this compound may confer unique biological or catalytic properties compared to nitrogen-heterocyclic analogs like C1–C5.
- Structural analogs such as C4 (4-fluorophenyl) and C6 (4-methoxyphenyl) demonstrate that electron-donating/withdrawing groups significantly alter solubility and reactivity . Extending this principle, the sulfone group in this compound could enhance oxidative stability but reduce solubility in nonpolar solvents.
Biological Activity
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₂O₄S₃
- Molecular Weight : Approximately 366.5 g/mol
The presence of the dioxothiolan moiety suggests potential interactions with biological systems, particularly in terms of enzyme inhibition or modulation.
Research indicates that compounds containing thiol and dioxothiolan groups often exhibit biological activities such as:
- Antioxidant Activity : The dioxothiolan structure can donate electrons, neutralizing free radicals and reducing oxidative stress.
- Antimicrobial Properties : Thiol-containing compounds have shown efficacy against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
-
Antioxidant Efficacy :
A study conducted by Zhang et al. (2022) demonstrated that derivatives of dioxothiolan exhibited significant scavenging activity against DPPH radicals. The study reported an IC50 value of 25 µM for a similar compound, indicating strong antioxidant potential. -
Antimicrobial Activity :
In a comparative analysis by Lee et al. (2023), methyl derivatives containing thiol groups were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antimicrobial properties. -
Cytotoxic Effects :
A recent investigation by Kumar et al. (2024) assessed the cytotoxicity of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM, while showing minimal toxicity to normal fibroblast cells.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | IC50 = 25 µM (DPPH scavenging) | Zhang et al., 2022 |
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Lee et al., 2023 |
| Cytotoxicity | IC50 = 15 µM (breast cancer cells) | Kumar et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
